3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene
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Overview
Description
3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene is an aromatic hydrocarbon derivative with the molecular formula C₁₅H₁₂BrI and a molecular weight of 399.06 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to the fluorene core, along with two methyl groups at the 9-position, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene typically involves the bromination and iodination of 9,9-dimethylfluorene. One common method includes the use of 3-bromo-9H-fluorene as a starting material, which is then reacted with iodomethane under specific conditions . The reaction is carried out in the presence of a base such as cesium carbonate and a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0), in a solvent mixture of toluene and ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone for the Finkelstein reaction.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like cesium carbonate are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the fluorene core.
Scientific Research Applications
3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Pharmaceutical Research: It is explored for its potential use in drug discovery and development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can undergo substitution and coupling reactions, allowing the compound to form new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9,9-dimethylfluorene: This compound is similar but lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene: This compound has a different substitution pattern, which can lead to different reactivity and applications.
Uniqueness
3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene is unique due to the presence of both bromine and iodine atoms, which provide it with a higher degree of reactivity and versatility in chemical synthesis compared to similar compounds. This dual halogenation allows for more diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
3-bromo-2-iodo-9,9-dimethylfluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrI/c1-15(2)11-6-4-3-5-9(11)10-7-13(16)14(17)8-12(10)15/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYKLFPUSWLWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC(=C(C=C31)I)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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